molecular formula C17H13N3O2 B2547212 N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034447-52-2

N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2547212
CAS RN: 2034447-52-2
M. Wt: 291.31
InChI Key: LKQUKBRXCNLXRN-UHFFFAOYSA-N
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Description

The compound "N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often explored for their potential as pharmaceutical agents, including as inhibitors of various enzymes and receptors. The papers provided do not directly discuss this specific compound, but they do provide insights into the synthesis, characterization, and biological activities of structurally related pyrimidine compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by various functionalization reactions. For example, the synthesis of substituted benzamide derivatives involves reactions between amines and acid bromides in the presence of a base . Similarly, the synthesis of N-phenyl piperidine analogs as HIV-1 reverse transcriptase inhibitors involves the preparation of a series of carboxamides . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular conformation and the presence of functional groups. For instance, the crystal structure of a novel pyrimidine compound was confirmed using X-ray diffraction and compared with the structure optimized using DFT calculations . Such analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with enzymes and receptors in biological systems. For example, certain pyrimidine-5-carboxamides have been identified as potent and selective inhibitors of the Lck enzyme, with their selectivity derived from a hydrogen bond with a specific amino acid residue of the enzyme . The reactivity of "this compound" could similarly be influenced by its ability to form specific interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties, as seen in the spectral studies of 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, where substituent effects were assessed using IR and NMR spectroscopy . These properties are important for the compound's behavior in different environments and can impact its suitability as a pharmaceutical agent.

Scientific Research Applications

Kinase Inhibition

Research into substituted pyrimidine and carboxamide derivatives has identified potent and selective inhibitors of various kinases, which are crucial in cancer biology and other diseases. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant in vivo efficacy against tumors in a Met-dependent human gastric carcinoma model, highlighting the therapeutic potential of such compounds in oncology (Schroeder et al., 2009).

Antiviral Activity

Further investigations into piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment have led to the identification of N-phenyl derivatives with broad potency against resistant mutant viruses (Tang et al., 2010). These studies contribute valuable insights into developing novel antiviral therapies that can overcome resistance.

Chemical Synthesis and Modification

The exploration of alternative synthetic routes for complex molecules is a key aspect of chemical research. For example, a novel synthesis approach for N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide has been developed, showcasing the adaptability and creativity required in synthetic chemistry to achieve target compounds with potential biological activity (Shahinshavali et al., 2021).

Safety and Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While the future directions for this specific compound are not available, metal halide perovskites, which have excellent optical and electrical properties and can be easily processed via low-cost solution-based techniques like blade-coating and inkjet printing, promise a bright future for various optoelectronic applications .

properties

IUPAC Name

6-oxo-N-(2-phenylphenyl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-10-15(18-11-19-16)17(22)20-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQUKBRXCNLXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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